molecular formula C11H6F4N4 B581247 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1072944-90-1

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B581247
CAS RN: 1072944-90-1
M. Wt: 270.191
InChI Key: QHVYINIYGHMDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile, often abbreviated as 5AM-PTC, is an organic compound with a wide range of applications in the scientific research and laboratory settings. It is a heterocyclic compound, which is a type of organic compound consisting of atoms of at least two different elements linked together in a ring structure. The compound is a white solid at room temperature, and has a melting point of 178°C. 5AM-PTC has been found to be a useful reagent for the synthesis of various organic compounds, and has also been used for the study of various biochemical and physiological processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds The compound 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile serves as a valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its unique reactivity facilitates the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. This compound enables mild reaction conditions for generating various cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, indicating a broad spectrum of synthetic utility in organic chemistry (Gomaa & Ali, 2020).

Anticancer Agent Development Research has demonstrated that pyrazoline derivatives, to which the compound is closely related, exhibit significant anticancer activities. These findings have been corroborated by numerous studies, highlighting the potential of pyrazoline-based compounds in the development of new anticancer agents. The exploration of pyrazoline derivatives in pharmaceutical chemistry reveals their multifunctional applications, underscoring their importance in anticancer drug discovery (Ray et al., 2022).

Exploration of Regioselectivity The compound's utility extends to the study of regio-orientation and regioselectivity in chemical reactions, particularly in the formation of pyrazolo[1,5-a]pyrimidines. Understanding the regioselectivity helps clarify the nucleophilicity of various groups within the compound, aiding in the accurate structural assignment of reaction products. Such studies are pivotal for advancing synthetic methodologies and enhancing the efficiency of chemical synthesis (Mohamed & Mahmoud, 2019).

Therapeutic Applications Further research into pyrazolines, including derivatives of the compound in focus, reveals a wide array of therapeutic applications. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, among others. This versatility makes them a rich area of study for the development of new pharmaceuticals with varied pharmacological effects (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

5-amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N4/c1-4-5(3-16)11(17)19(18-4)10-8(14)6(12)2-7(13)9(10)15/h2H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYINIYGHMDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=CC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674827
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1072944-90-1
Record name 5-Amino-3-methyl-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.